molecular formula C10H15N3Si B13680269 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine

5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine

Cat. No.: B13680269
M. Wt: 205.33 g/mol
InChI Key: AUQIXRHWDIBJSK-UHFFFAOYSA-N
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Description

5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine is a pyrazine derivative featuring a methyl group at the 5-position and a trimethylsilyl-protected ethynyl group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The trimethylsilyl (TMS) ethynyl group enhances stability by protecting the alkyne from undesired reactions, while the methyl group modulates solubility and reactivity .

Properties

Molecular Formula

C10H15N3Si

Molecular Weight

205.33 g/mol

IUPAC Name

5-methyl-3-(2-trimethylsilylethynyl)pyrazin-2-amine

InChI

InChI=1S/C10H15N3Si/c1-8-7-12-10(11)9(13-8)5-6-14(2,3)4/h7H,1-4H3,(H2,11,12)

InChI Key

AUQIXRHWDIBJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C#C[Si](C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrazine derivative.

    Ethynylation: The ethynyl group is introduced using an ethynylating agent like ethynylmagnesium bromide.

    Methylation: The methyl group is added via a methylation reaction using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: TBAF in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of corresponding pyrazine oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

Pyrazin-2-amine derivatives often differ in substituents at the 5-position, significantly altering their properties:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Properties/Synthesis Notes
5-Methyl-3-[(TMS)ethynyl]pyrazin-2-amine Methyl C₁₁H₁₈N₃Si 239.42 g/mol Enhanced steric protection; synthesized via Pd-catalyzed ethynylation
5-Chloro-3-[(TMS)ethynyl]pyrazin-2-amine Chloro C₁₀H₁₅ClN₃Si 259.85 g/mol Higher reactivity in nucleophilic substitutions; synthesized via Na₂S cyclization
5-Bromo-3-[(TMS)ethynyl]pyrazin-2-amine Bromo C₁₀H₁₅BrN₃Si 304.29 g/mol Used in cross-coupling reactions (e.g., Suzuki-Miyaura); synthesized via PdCl₂(PPh₃)₂ catalysis

Key Insights :

  • Methyl vs. Halogen (Cl/Br) : The methyl group reduces electrophilicity compared to halogens, making the compound less reactive in substitution reactions but more lipophilic .

Substituent Variations at the 3-Position

The 3-position substituent influences electronic effects and synthetic pathways:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Properties/Synthesis Notes
5-Methyl-3-[(TMS)ethynyl]pyrazin-2-amine TMS-ethynyl C₁₁H₁₈N₃Si 239.42 g/mol Alkyne protection enhances stability; synthesized under inert conditions
3-Methoxypyrazin-2-amine Methoxy C₅H₇N₃O 125.13 g/mol Electron-donating group; synthesized via alkoxylation
3-Chloro-5-methylpyrazin-2-amine Chloro C₅H₆ClN₃ 143.57 g/mol Reactive in SNAr reactions; synthesized via NCS chlorination

Key Insights :

  • TMS-Ethynyl vs. Methoxy/Chloro : The TMS-ethynyl group introduces steric bulk and stabilizes the alkyne, whereas methoxy and chloro groups alter electronic density (methoxy: electron-donating; chloro: electron-withdrawing) .
  • Reactivity: Methoxy derivatives are less reactive in cross-coupling, while TMS-ethynyl compounds participate in Sonogashira reactions .

Functional Group Additions

Modifications to the core structure expand applications:

Compound Name Functional Modification Molecular Formula Molecular Weight Key Properties/Synthesis Notes
5-(Trifluoromethyl)pyrazin-2-amine Trifluoromethyl at 5-position C₅H₄F₃N₃ 163.10 g/mol High electronegativity; used in agrochemicals
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Tosyl-protected pyrrolo-pyrazine C₁₅H₁₂BrN₃O₂S 386.24 g/mol Intermediate in kinase inhibitor synthesis

Key Insights :

  • Trifluoromethyl Group : Enhances metabolic stability and bioavailability compared to methyl .
  • Tosyl Protection : Facilitates further functionalization in multi-step syntheses .

Biological Activity

5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anti-inflammatory properties, interactions with adenosine receptors, and implications in cancer treatment. The findings presented here are based on recent research studies and reviews.

Chemical Structure and Properties

5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine is characterized by the presence of a pyrazine ring with a trimethylsilyl ethynyl group. This structural configuration is significant for its biological activity, particularly in modulating various biochemical pathways.

PropertyValue
Molecular FormulaC₉H₁₂N₄Si
Molecular Weight198.30 g/mol
Boiling PointNot available
Melting PointNot available

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine. In vitro experiments conducted on RAW264.7 macrophage cells demonstrated that this compound significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion, a marker of inflammation. Specifically, at a concentration of 6.0 μM, the compound exhibited an inhibition rate of 52.19 ± 0.37%, compared to a reference standard (Pyrrolidine dithiocarbamate) which showed an inhibition rate of 68.32 ± 2.69% .

Case Study: RAW264.7 Macrophages

In a controlled experiment:

  • Pre-treatment : Cells were pre-treated with either the compound or PDTC for 2 hours.
  • Induction : Following pre-treatment, cells were exposed to LPS for 22 hours.
  • Measurement : NO levels were quantified using ELISA.

The results indicate that 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine has a notable anti-inflammatory effect without significant cytotoxicity at the tested concentrations.

Interaction with Adenosine Receptors

Another area of interest is the compound's interaction with adenosine receptors, particularly A2a and A2b subtypes. Research suggests that compounds targeting these receptors can modulate immune responses and have therapeutic implications in cancer treatment . The inhibition of adenosine signaling may enhance anti-tumor immunity by preventing the suppression of immune cells in the tumor microenvironment.

Anticancer Potential

The compound's potential as an anticancer agent is underscored by its ability to inhibit pathways associated with tumor growth and metastasis. The modulation of adenosine receptors could lead to increased efficacy of existing cancer therapies, such as chemotherapy and radiotherapy, by enhancing immune responses against tumors .

Summary of Findings

The biological activity of 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine includes:

  • Anti-inflammatory Effects : Significant inhibition of NO production in macrophages.
  • Adenosine Receptor Modulation : Potential to enhance anti-tumor immunity through receptor targeting.
  • Anticancer Applications : Promising implications for use in combination with conventional cancer therapies.

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryInhibition of NO production (52.19% at 6 μM)
Adenosine ReceptorTargeting A2a/A2b may enhance immune response
Anticancer PotentialSynergistic effects with existing therapies

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